Cas no 694-87-1 (Benzocyclobutene)

Benzocyclobutene 化学的及び物理的性質
名前と識別子
-
- Bicyclo[4.2.0]octa-1,3,5-triene
- 1,2-Dihydrobenzocyclobutene
- Benzocyclobutane
- Benzocyclobutene, 1,2-dihydro-
- Cardene
- BENZOCYCLOBUTENE
- BICYCLO[4.2.0]OCTA-1,3,5-TRIEN
- Bicyclo[4.2.0]octa-1(6),2,4-triene
- BMIMBF4
- Bicyclo(4.2.0)octa-1,3,5-triene
- UMIVXZPTRXBADB-UHFFFAOYSA-N
- AK109544
- PubChem18889
- Benzocyclobutene, 98%
- 1,2-dihydrocyclobutabenzene
- STL452965
- FCH1115182
- SY052978
- M026
- AX8034649
- ST2412678
- AB0
- 694-87-1
- InChI=1/C8H8/c1-2-4-8-6-5-7(8)3-1/h1-4H,5-6H
- Q420972
- UNII-MF7U8F3YLB
- FT-0657962
- EN300-104400
- MFCD01321219
- F15000
- CS-W016636
- CHEBI:87328
- AKOS004907664
- DTXSID3073927
- MF7U8F3YLB
- DS-4372
- AM20041021
- B3863
- C8H8
- cyclobutabenzene
- BICYCLO(4.2.0)OCTA-2,4,6-TRIENE
- Bicyclo(4.2.0)octa1,3,5,7tetraene
- DTXCID70115736
- DTXCID1046502
- Benzocyclobutene
-
- MDL: MFCD01321219
- インチ: 1S/C8H8/c1-2-4-8-6-5-7(8)3-1/h1-4H,5-6H2
- InChIKey: UMIVXZPTRXBADB-UHFFFAOYSA-N
- ほほえんだ: C1([H])([H])C2=C([H])C([H])=C([H])C([H])=C2C1([H])[H]
計算された属性
- せいみつぶんしりょう: 104.0626g/mol
- ひょうめんでんか: 0
- XLogP3: 1.8
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 回転可能化学結合数: 0
- どういたいしつりょう: 104.0626g/mol
- 単一同位体質量: 104.0626g/mol
- 水素結合トポロジー分子極性表面積: 0Ų
- 重原子数: 8
- 複雑さ: 74
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.957 g/mL at 25 °C(lit.)
- ふってん: 150°C(lit.)
- フラッシュポイント: 華氏温度:96.8°f< br / >摂氏度:36°C< br / >
- 屈折率: n20/D 1.541(lit.)
- PSA: 0.00000
- LogP: 1.78520
- ようかいせい: 未確定
Benzocyclobutene セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H226
- 警告文: P210-P233-P240-P241+P242+P243-P280-P301+P310+P331-P303+P361+P353-P370+P378-P403+P235-P405-P501
- 危険物輸送番号:UN 3295 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10
- セキュリティの説明: S16
- セキュリティ用語:S16
- ちょぞうじょうけん:Store long-term at 2-8°C
- 包装グループ:III
- リスク用語:R10
- 危険レベル:3
Benzocyclobutene 税関データ
- 税関コード:3902200000
- 税関データ:
中国税関コード:
2902199090概要:
290219090他のシクロアルカン/シクロオレフィン及びシクロテルペン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:2.0%.一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
290219990他のシクロアルカン、シクロオレフィン、シクロエーテルテルテルテルテルテルテルテルテルペン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
Benzocyclobutene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B198290-25g |
Benzocyclobutene |
694-87-1 | 25g |
$ 1849.00 | 2023-04-19 | ||
Enamine | EN300-104400-0.25g |
bicyclo[4.2.0]octa-1,3,5-triene |
694-87-1 | 95% | 0.25g |
$32.0 | 2023-10-28 | |
abcr | AB331683-25 g |
Benzocyclobutene, 94%; . |
694-87-1 | 94% | 25g |
€476.60 | 2023-06-21 | |
abcr | AB331683-5 g |
Benzocyclobutene, 94%; . |
694-87-1 | 94% | 5g |
€144.40 | 2023-06-21 | |
Enamine | EN300-104400-25.0g |
bicyclo[4.2.0]octa-1,3,5-triene |
694-87-1 | 95% | 25g |
$730.0 | 2023-06-10 | |
Chemenu | CM202626-25g |
Bicyclo[4.2.0]octa-1,3,5-triene |
694-87-1 | 95% | 25g |
$468 | 2022-06-10 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3863-1G |
Benzocyclobutene |
694-87-1 | >94.0%(GC) | 1g |
¥295.00 | 2024-04-15 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY052978-25g |
ETHYL 2,6-DICHLORONICOTINATE |
694-87-1 | ≥97% | 25g |
¥1493.0 | 2023-09-15 | |
Chemenu | CM202626-5g |
Bicyclo[4.2.0]octa-1,3,5-triene |
694-87-1 | 95% | 5g |
$172 | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3863-1g |
Benzocyclobutene |
694-87-1 | 94.0%(GC) | 1g |
¥390.0 | 2022-06-10 |
Benzocyclobutene 関連文献
-
1. Flash vacuum pyrolysis over magnesium. Part 1. Pyrolysis of benzylic, other aryl/alkyl and aliphatic halidesR. Alan Aitken,Philip K. G. Hodgson,John J. Morrison,Adebayo O. Oyewale J. Chem. Soc. Perkin Trans. 1 2002 402
-
Tao Yang,Chuncai Kong,Shengchun Yang,Zhimao Yang,Sen Yang,Masahiro Ehara Chem. Sci. 2020 11 113
-
Fei Fu,Dan Wang,Minggui Shen,Shibin Shang,Zhanqian Song,Jie Song RSC Adv. 2019 9 29788
-
4. Flash vacuum pyrolysis over magnesium. Part 1. Pyrolysis of benzylic, other aryl/alkyl and aliphatic halidesR. Alan Aitken,Philip K. G. Hodgson,John J. Morrison,Adebayo O. Oyewale J. Chem. Soc. Perkin Trans. 1 2002 402
-
Yuanqiang Wang,Jing Sun,Kaikai Jin,Jiajia Wang,Chao Yuan,Jiawei Tong,Shen Diao,Fengkai He,Qiang Fang RSC Adv. 2014 4 39884
-
6. Benzocyclo-octenes. part 4. Benzo- and dibenzo[a,e]-cycle-octene synthesis via benzocyclobuteneJohn W. Barton,D. Victor Lee,Michael K. Shepherd J. Chem. Soc. Perkin Trans. 1 1985 1407
-
Julia N. Dobish,Sharon K. Hamilton,Eva Harth Polym. Chem. 2012 3 857
-
8. Photoinduced molecular transformations. Part 135. New synthesis of taiwanin C and justicidin E based on a radical cascade process involving β-scission of alkoxyl radicals generated from 3- and 8-aryl-1-ethyl-1,2-dihydrocyclobuta[b]naphthalen-1-ols prepared by thermolysis of (Z)-tert-butyl 3-amino-3-(bicyclo[4.2.0]octa-1,3,5-trien-7-yl)propenoatesKazuhiro Kobayashi,Yoshikazu Kanno,Shinzo Seko,Hiroshi Suginome J. Chem. Soc. Perkin Trans. 1 1992 3111
-
Fengkai He,Chao Yuan,Kai Li,Shen Diao,Kaikai Jin,Jiajia Wang,Jiawei Tong,Juan Ma,Qiang Fang RSC Adv. 2013 3 23128
-
Xin Huang,Qiuhong Zhang,Guoqing Deng,Zhen Meng,Xudong Jia,Kai Xi RSC Adv. 2016 6 24690
Benzocyclobuteneに関する追加情報
Benzocyclobutene (CAS No. 694-87-1): A Comprehensive Overview of Its Applications and Recent Research Findings
Benzocyclobutene, with the chemical formula C8H8, is a significant heterocyclic compound characterized by a fused benzene ring and a cyclobutene moiety. Its unique structural framework makes it a valuable intermediate in organic synthesis, pharmaceutical development, and material science. The compound is identified by the CAS number 694-87-1, which distinguishes it in the chemical literature and industrial applications. This article provides an in-depth exploration of Benzocyclobutene, focusing on its chemical properties, synthetic pathways, industrial uses, and the latest research advancements.
The molecular structure of Benzocyclobutene consists of a benzene ring connected to a cyclobutene ring, creating a rigid framework with inherent electronic and steric properties. This configuration allows for diverse chemical reactions, making it a versatile building block in synthetic chemistry. The compound exists primarily as a stable solid at room temperature, with a melting point around 50-55°C and a moderate solubility in organic solvents such as ethanol, acetone, and dichloromethane. These physical properties make it suitable for various applications in both laboratory and industrial settings.
The synthesis of Benzocyclobutene has been extensively studied due to its importance in pharmaceuticals and materials science. One of the most common methods involves the Diels-Alder reaction between cyclohexadiene derivatives and benzene derivatives. This reaction proceeds under mild conditions and yields high selectivity, making it an attractive route for industrial production. Additionally, photochemical reactions have been explored as an alternative synthetic pathway, particularly for producing enantiomerically pure forms of Benzocyclobutene for pharmaceutical applications.
In recent years, research on Benzocyclobutene has focused on its role as a precursor in the development of novel pharmaceuticals. The fused ring system provides a scaffold that can be modified to create bioactive molecules with specific therapeutic properties. For instance, derivatives of Benzocyclobutene have been investigated for their potential as anti-inflammatory agents, analgesics, and even antitumor compounds. The structural flexibility of this compound allows chemists to introduce various functional groups, enabling the design of molecules with tailored biological activities.
The material science applications of Benzocyclobutene are equally fascinating. Its aromaticity and rigidity make it a suitable candidate for polymer additives that enhance thermal stability and mechanical strength. Additionally, researchers have explored its use in organic electronics, where its electron-deficient nature contributes to the performance of light-emitting diodes (LEDs) and photovoltaic cells. The latest studies suggest that incorporating Benzocyclobutene into conjugated polymers can improve charge transport properties, leading to more efficient optoelectronic devices.
The environmental impact of using Benzocyclobutene has also been a subject of interest. While it is not classified as an environmental hazard, its persistence in certain ecosystems raises concerns about long-term exposure effects. Recent research has focused on developing biodegradable derivatives of Benzocyclobutene that can minimize environmental impact without compromising their utility in industrial applications. These efforts align with the growing trend toward sustainable chemistry practices.
In conclusion, Benzocyclobutene (CAS No. 694-87-1) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features enable diverse applications, from drug development to advanced materials. The latest research highlights its potential as a key intermediate in synthesizing bioactive molecules and improving the performance of electronic devices. As scientific understanding continues to evolve, the applications of Benzocyclobutene are expected to expand further, driving innovation across multiple industries.
694-87-1 (Benzocyclobutene) 関連製品
- 21120-91-2(7-Bromobicyclo[4.2.0]octa-1,3,5-triene)
- 1074-17-5(1-Methyl-2-propylbenzene)
- 94-98-4((2,4-Dimethylphenyl)methanamine)
- 875-94-5(Bicyclo4.2.0octa-1,3,5,7-tetraene-3-carboxylic acid)
- 148849-67-6(Ivabradine hydrochloride)
- 34101-86-5(1,2-Bis(3,4-dimethylphenyl)ethane)
- 60-12-8(2-Phenylethanol)
- 99717-87-0(4-Vinylbenzocyclobutene)
- 111031-41-5(5-2-(Ethylsulfonyl)propyl-2-(1-oxopropyl)-1,3-cyclohexanedione)
- 861084-02-8(2-Bromo-6-methoxyaniline hydrochloride)

